1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone
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Overview
Description
1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone is a chemical compound characterized by the presence of a pyridine ring substituted with a dioxolane group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone typically involves the reaction of 2-(1,3-dioxolan-2-yl)pyridine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The dioxolane and pyridine moieties play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-(1,3-Dioxolan-2-yl)pyridine: Shares the dioxolane-pyridine structure but lacks the ethanone group.
1-[6-(Trifluoromethyl)-3-pyridinyl]ethanone: Similar structure with a trifluoromethyl group instead of the dioxolane ring.
Uniqueness: 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone is unique due to the presence of both the dioxolane and ethanone groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-[6-(1,3-dioxolan-2-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-2-3-9(11-6-8)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
JBEOMDOIBBZXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2OCCO2 |
Origin of Product |
United States |
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